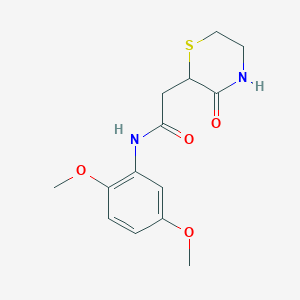![molecular formula C16H18BrN3O3 B4397325 ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4397325.png)
ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
説明
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate, also known as BRD0705, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression.
作用機序
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is a potent inhibitor of BRD4, which binds to acetylated lysine residues on histones and other proteins to regulate gene expression. BRD4 contains two bromodomains, which are responsible for binding to acetylated lysine residues. This compound binds to the bromodomains of BRD4, preventing it from binding to acetylated lysine residues and inhibiting its function. This leads to a decrease in the expression of genes regulated by BRD4, which can have a profound effect on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV, making it a potential antiviral agent.
実験室実験の利点と制限
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BRD4, making it a valuable tool for investigating the role of BRD4 in various biological processes. It has also been shown to have low toxicity in vitro and in vivo, making it suitable for use in animal studies. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent concentration in cells over time. This can be overcome by using sustained-release formulations or by administering the compound continuously.
将来の方向性
There are several future directions for research on ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate. One area of interest is the development of more potent and selective inhibitors of BRD4. This could lead to the development of more effective therapies for cancer, inflammation, and viral infection. Another area of interest is the identification of novel targets of BRD4 inhibition. This could lead to the discovery of new pathways and biological processes that are regulated by BRD4. Finally, the development of new formulations of this compound that have improved pharmacokinetic properties could lead to more effective treatments for diseases.
科学的研究の応用
Ethyl {4-[(2-bromobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been used extensively in scientific research as a tool to investigate the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 has been shown to play a critical role in cancer, inflammation, and viral infection, making it an attractive target for therapeutic intervention. This compound has been used to study the role of BRD4 in these processes and to identify potential therapeutic targets.
特性
IUPAC Name |
ethyl 2-[4-[(2-bromobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-7-5-6-8-13(12)17/h5-8H,4,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWZBOWIOUYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B4397250.png)
![2,6-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4397252.png)
![3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4397253.png)

![3,4,5-trimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4397264.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4397274.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B4397276.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4397290.png)
![N-[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397297.png)


![N-[2-(allyloxy)-5-bromobenzyl]-2-propanamine hydrochloride](/img/structure/B4397335.png)